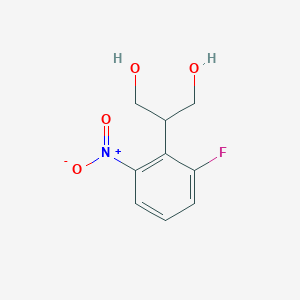

2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol

Description

2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol (CAS: 1131605-32-7) is a diol derivative featuring a fluorinated and nitrated aromatic ring attached to a propane-1,3-diol backbone. Its molecular formula is C₉H₁₀FNO₄, with a molecular weight of 215.18 g/mol .

Properties

IUPAC Name |

2-(2-fluoro-6-nitrophenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4/c10-7-2-1-3-8(11(14)15)9(7)6(4-12)5-13/h1-3,6,12-13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMRYBIYYCRTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CO)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677403 | |

| Record name | 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131605-32-7 | |

| Record name | 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthetic Procedure

| Step | Description | Conditions | Purpose |

|---|---|---|---|

| S1: Mixing Reaction | Sequential addition of benzyl chloride, organic solvent, alkali catalyst, nitrite, and formaldehyde solution into a reaction kettle. | Temperature controlled between 30–60 °C, typically 40–45 °C; reaction time 8–15 hours (commonly 10 hours). | To form the nitro-substituted phenyl propane-1,3-diol backbone via nucleophilic substitution and condensation reactions. |

| S2: Extraction | Transfer reaction mixture to a vessel; add ice water and extracting agent; perform triple extraction. | Ambient temperature; immediate extraction to prevent side reactions. | To separate the organic phase containing the product from aqueous impurities. |

| S3: Washing and Drying | Wash organic phase three times with clean water; dry over anhydrous sodium sulfate. | Room temperature. | To remove residual water and impurities. |

| S4: Filtration and Concentration | Filter dried mixture; concentrate filtrate under reduced pressure until dry. | Controlled vacuum and temperature to avoid decomposition. | To isolate crude 2-nitro-2-substituted phenyl propane-1,3-diol. |

| S5: Final Purification | Add petroleum ether; heat at 60 °C with stirring for 30 minutes; cool to 10 °C; filter and dry solids. | Heating and cooling cycles to induce crystallization. | To purify and obtain the final product as a solid with high purity. |

This method is exemplified in patent CN112250580A and adapted for the fluorinated nitro compound by using appropriate starting materials and solvents.

Key Reagents and Catalysts

- Benzyl chloride or related substituted phenyl chlorides as aryl sources.

- Organic solvents: Commonly used are ethers or hydrocarbons compatible with the reaction conditions.

- Alkali catalysts: Bases such as sodium hydroxide or potassium carbonate to promote substitution.

- Nitrite source: For nitration or nitro group introduction.

- Formaldehyde solution: To facilitate the formation of the propane-1,3-diol moiety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of 2-(2-Amino-6-fluorophenyl)propane-1,3-diol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical reactions including:

- Oxidation: Hydroxyl groups can be oxidized to form carbonyl compounds.

- Reduction: The nitro group can be reduced to an amino group.

- Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Biology

In biological research, this compound is being investigated for potential interactions with biological macromolecules. Its structure may enhance binding affinities to specific enzymes or receptors due to the presence of both a fluorine atom and a nitro group, making it valuable for studying enzyme kinetics and drug-receptor interactions.

Medicine

The pharmacological properties of this compound are under investigation for its potential use in drug development. It may act as a precursor for synthesizing novel therapeutic agents or antibiotic compounds due to its unique chemical characteristics .

Case Study Example:

A study on derivatives of this compound showed promising results in enhancing the efficacy of certain antibiotics when used as intermediates in synthesis processes. Compounds derived from this compound exhibited improved stability and bioavailability in preliminary tests .

Industry

In industrial applications, this compound is utilized in developing specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific chemical characteristics, such as enhanced solubility or reactivity.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components. The fluorine atom can influence the compound’s binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Applications : The nitro group in the target compound makes it a candidate for further functionalization (e.g., reduction to amines or coupling reactions).

- Biological Studies: No direct bioactivity data exists for the target compound, unlike analogs with reported lethality in brine shrimp or zebrafish assays .

- Stability Studies : Comparative degradation studies under alkaline or oxidative conditions are needed to evaluate the nitro group’s role in stability.

Biological Activity

2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol is a compound of interest due to its unique chemical structure, which includes both a fluorine atom and a nitro group. These functional groups may significantly influence its biological activity, making it a valuable subject for research in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The compound's structure can be represented as follows:

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation: Hydroxyl groups can be oxidized to form carbonyl compounds.

- Reduction: Nitro groups can be reduced to amino groups.

- Substitution: The fluorine atom may participate in nucleophilic substitution reactions.

These reactions are significant as they can lead to the formation of derivatives with potentially enhanced biological properties.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The nitro group undergoes bioreduction, yielding reactive intermediates that may interact with cellular components such as proteins and nucleic acids. The presence of the fluorine atom is thought to enhance binding affinity and specificity towards certain enzymes or receptors.

Cytotoxicity and Antiproliferative Effects

Research has shown that related compounds exhibit cytotoxic effects against cancer cell lines. For example, ruthenium complexes have demonstrated significant antiproliferative activity, suggesting that this compound might also possess similar properties due to its structural characteristics .

Case Studies

A case study involving the synthesis and evaluation of related nitrophenyl compounds revealed that their biological activities were influenced by the positioning of functional groups on the aromatic ring. Variations in substituents led to differing levels of cytotoxicity and antimicrobial efficacy, indicating the importance of molecular structure in determining biological outcomes .

Comparative Analysis

When compared to similar compounds such as 2-(2-Nitrophenyl)propane-1,3-diol (which lacks the fluorine atom), the presence of fluorine in this compound is hypothesized to enhance its reactivity and biological interactions. This uniqueness makes it a compelling candidate for further study in drug development and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.